molecular formula C15H21NO2S B14236723 Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- CAS No. 241818-11-1

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)-

Cat. No.: B14236723
CAS No.: 241818-11-1
M. Wt: 279.4 g/mol
InChI Key: PKHNSZKEBSLONY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide moiety substituted with a 4-methyl group and two N,N-bis(2-methyl-2-propenyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-methyl-2-propenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-bis(2-methyl-2-propenyl) groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .

Properties

CAS No.

241818-11-1

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

4-methyl-N,N-bis(2-methylprop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C15H21NO2S/c1-12(2)10-16(11-13(3)4)19(17,18)15-8-6-14(5)7-9-15/h6-9H,1,3,10-11H2,2,4-5H3

InChI Key

PKHNSZKEBSLONY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=C)C)CC(=C)C

Origin of Product

United States

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